(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a combination of benzodioxole, indole, and pyrimidine structures
Preparation Methods
The synthesis of (5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves multiple steps, including the formation of the benzodioxole, indole, and pyrimidine moieties, followed by their coupling under specific conditions. One common method involves the use of metal-free visible-light-mediated aerobic nitrooxylation reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule. Common reagents and conditions used in these reactions include acids, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to (5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione include:
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Dioxins: Persistent organic pollutants with significant toxicological effects.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound used in complex synthesis.
Properties
Molecular Formula |
C27H18N4O7 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(5E)-1-(1,3-benzodioxol-5-yl)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H18N4O7/c32-25-21(26(33)30(27(34)28-25)18-8-9-23-24(12-18)38-15-37-23)11-17-14-29(22-7-2-1-6-20(17)22)13-16-4-3-5-19(10-16)31(35)36/h1-12,14H,13,15H2,(H,28,32,34)/b21-11+ |
InChI Key |
DMRBYSULSNCHDL-SRZZPIQSSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC(=CC=C6)[N+](=O)[O-])/C(=O)NC3=O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC(=CC=C6)[N+](=O)[O-])C(=O)NC3=O |
Origin of Product |
United States |
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